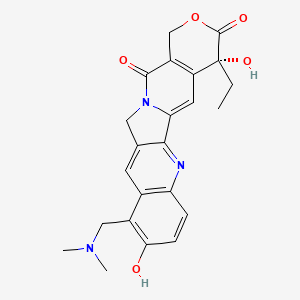

(R)-拓扑替康

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of topotecan involves a series of chemical reactions starting from camptothecin. The process includes hydrogenation oxidation and the Mannich reaction, leading to the formation of topotecan hydrochloride, a more soluble form suitable for clinical use. This synthesis pathway has been optimized to improve yield and purity of the final product, making topotecan accessible for pharmaceutical applications (Pu, 2004).

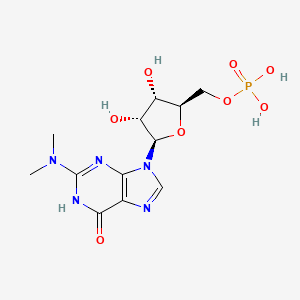

Molecular Structure Analysis

Topotecan exhibits variable hydration states in its crystalline form, which impacts its physical and chemical properties. Studies have shown that topotecan hydrochloride can exist in different hydrated forms, influencing its stability and reactivity. Solid-state nuclear magnetic resonance (NMR) studies reveal interactions between hydration water and topotecan molecules, indicating the significance of water in its crystal structure and behavior (Vogt et al., 2006).

Chemical Reactions and Properties

Topotecan's mechanism involves the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription. This inhibition results in DNA damage through the stabilization of the topoisomerase I-DNA cleavable complex. The drug's efficacy and specificity for topoisomerase I have been demonstrated across various cancer types, highlighting its critical role in cancer pharmacotherapy (Saltz et al., 1993).

Physical Properties Analysis

Topotecan's physical properties, including its solubility and stability, are influenced by its molecular structure and hydration state. The presence of the lactone ring in topotecan is critical for its activity, but it also undergoes hydrolysis under physiological conditions, affecting its stability and therapeutic efficacy. Understanding these physical properties is essential for the formulation and delivery of topotecan in clinical settings.

Chemical Properties Analysis

The chemical behavior of topotecan, including its interaction with DNA, is central to its mechanism of action. Electrochemical studies have provided insights into how topotecan interacts with DNA at the molecular level, offering a better understanding of its pharmacodynamics. Such investigations highlight the complex interplay between topotecan and the biological targets, underscoring the importance of chemical properties in its anticancer activity (Congur et al., 2015).

科学研究应用

临床试验和药理学:拓扑替康是一种拓扑异构酶I的特异性抑制剂,已在众多临床试验中得到评估。例如,Saltz 等人(1993 年)进行了一项 I 期临床和药理学研究,以确定拓扑替康在晚期实体瘤患者中的最大耐受剂量和剂量限制性毒性作用(Saltz 等,1993)。类似地,Gerrits 等人(1998 年)研究了实体瘤成年患者口服拓扑替康的最大耐受剂量,重点关注其耐受性和药代动力学(Gerrits 等,1998)。

抗肿瘤活性:拓扑替康已显示出对多种肿瘤类型的活性。例如,Pappo 等人(2001 年)发现,拓扑替康在患有晚期横纹肌肉瘤的儿童中具有很高的缓解率和可接受的毒性,支持在 III 期试验中进一步评估(Pappo 等,2001)。此外,Héron(1998 年)讨论了其在复发性卵巢癌和小细胞肺癌中的活性(Héron,1998)。

作用机制:Pommier(2006 年)深入探讨了拓扑替康的作用机制,指出其衍生自喜树碱,并作为拓扑异构酶 I 抑制剂(Pommier,2006)。

儿科应用:Pérez Martínez 等人(2003 年)评估了拓扑替康在患有耐药和复发性实体瘤的儿科患者中的疗效,发现其对某些难治性或复发性实体瘤(尤其是神经母细胞瘤和软组织肉瘤)有益(Pérez Martínez 等,2003)。

毒性和副作用:Creemers 等人(1997 年)等研究探讨了拓扑替康的毒性和副作用,特别关注其作为主要剂量限制性毒性的骨髓抑制(Creemers 等,1997)。

新应用:Martínez-Carmona 等人(2017 年)提出了一种拓扑替康的新应用,即用于癌症治疗的单线态氧敏感药物递送纳米载体(Martínez-Carmona 等,2017)。

作用机制

Target of Action

It is known that topotecan, a chemotherapeutic agent, primarily targets topoisomerase i, an enzyme that relieves the torsional strain in dna by inducing reversible single-strand breaks . The role of this enzyme is crucial in DNA replication and transcription .

Mode of Action

Topotecan, a derivative of camptothecin, is known to bind to the topoisomerase i-dna complex, preventing the relegation of the dna strand and leading to the formation of a ternary complex . This complex interferes with the moving replication fork, leading to the induction of replication-mediated double-strand breaks .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability, efficacy, and safety profile . These properties can be influenced by various factors, including the drug’s chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The action of topotecan can lead to dna damage, cell cycle arrest, and initiation of apoptosis, contributing to its anti-cancer effects .

Action Environment

These can include factors related to the drug’s storage and handling, patient-specific factors like age, sex, and health status, and broader factors like diet and lifestyle .

: DrugBank : ADMETlab : Verywell Health

属性

IUPAC Name |

(19R)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Topotecan | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)